molecular formula C20H26N2O2S B11116314 1-[(4-Butylphenyl)sulfonyl]-4-phenylpiperazine

1-[(4-Butylphenyl)sulfonyl]-4-phenylpiperazine

Cat. No.: B11116314
M. Wt: 358.5 g/mol
InChI Key: RACSEDFWGMDPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Butylphenyl)sulfonyl]-4-phenylpiperazine is an organic compound belonging to the class of phenylpiperazines It consists of a piperazine ring substituted with a 4-butylphenylsulfonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Butylphenyl)sulfonyl]-4-phenylpiperazine typically involves the reaction of 4-butylbenzenesulfonyl chloride with 4-phenylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Butylphenyl)sulfonyl]-4-phenylpiperazine can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products:

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of halogenated derivatives.

    Nucleophilic Substitution: Formation of substituted piperazines.

    Oxidation and Reduction: Formation of sulfoxides or sulfones.

Scientific Research Applications

1-[(4-Butylphenyl)sulfonyl]-4-phenylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Butylphenyl)sulfonyl]-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in pharmacological studies, it may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

  • 1-[(4-tert-Butylphenyl)sulfonyl]-4-phenylpiperazine
  • 1-[(4-sec-Butylphenyl)sulfonyl]-4-phenylpiperazine
  • 1-[(4-tert-Butylphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine

Comparison: 1-[(4-Butylphenyl)sulfonyl]-4-phenylpiperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group can affect the compound’s lipophilicity and its ability to interact with hydrophobic regions of molecular targets. Compared to its tert-butyl and sec-butyl analogs, the linear butyl group may result in different steric and electronic effects, potentially leading to variations in activity and selectivity.

Properties

Molecular Formula

C20H26N2O2S

Molecular Weight

358.5 g/mol

IUPAC Name

1-(4-butylphenyl)sulfonyl-4-phenylpiperazine

InChI

InChI=1S/C20H26N2O2S/c1-2-3-7-18-10-12-20(13-11-18)25(23,24)22-16-14-21(15-17-22)19-8-5-4-6-9-19/h4-6,8-13H,2-3,7,14-17H2,1H3

InChI Key

RACSEDFWGMDPQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.